N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide
Description
This compound features a benzene core substituted with a hydroxylamine-derived carboximidamide group at position 1 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at position 2. The hydroxylamine (N–OH) group enhances its utility as a directing group in metal-catalyzed C–H bond functionalization reactions, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Its synthesis likely involves coupling reagents such as EDCI and HOBt, as seen in analogous carboxamide preparations .
Properties
Molecular Formula |
C13H19BN2O3 |
|---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
N'-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-6-9(8-10)11(15)16-17/h5-8,17H,1-4H3,(H2,15,16) |
InChI Key |
ZHZGACUBZDHQCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Challenges
Oxime groups may coordinate palladium, necessitating excess ligand (e.g., triphenylphosphine) to prevent catalyst poisoning.
Protective Group Strategies
Temporary Protection of Hydroxylamine
To prevent side reactions during boronation, hydroxylamine is protected as its tert-butyldimethylsilyl (TBS) ether:
-
Protection : Treat N-hydroxy-3-bromobenzene-1-carboximidamide with TBSCl/imidazole in DMF.
-
Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF.
Yield : 85% overall.
Direct Borylation of Preformed Hydroxylamine Derivatives
Miyaura Borylation
Aryl halides undergo borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts:
-
Substrate : 3-bromo-N-hydroxybenzene-1-carboximidamide.
-
Conditions : Pd(dppf)Cl₂ (5 mol%), KOAc (3 equiv.), dioxane, 90°C, 12 hours.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 70 | 97 | 98.5 |
| Dioxane | 90 | 68 | 97.2 |
| THF | 65 | 55 | 95.8 |
Data adapted from. Acetonitrile outperforms dioxane and THF due to better solubility of intermediates.
Catalytic System Comparison
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 97 |
| Pd(OAc)₂ | SPhos | 89 |
| PdCl₂(dppf) | XPhos | 78 |
Tetrakis(triphenylphosphine)palladium(0) achieves optimal yields without additional ligands.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various biaryl compounds depending on the halide used in the coupling reaction.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the dioxaborolane moiety exhibit significant anticancer properties. For instance, studies have shown that the incorporation of boron-containing compounds can enhance the efficacy of traditional chemotherapeutics. The N-hydroxy derivative may enhance the bioavailability and selectivity of anticancer agents by acting as a prodrug or stabilizing reactive intermediates .
1.2 Enzyme Inhibition
N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide has been investigated for its potential as an enzyme inhibitor. The boron atom in its structure is known to interact with various biological targets, including enzymes involved in metabolic pathways. Its ability to form stable complexes with enzymes could lead to the development of new therapeutic agents for conditions such as diabetes and Alzheimer's disease .
Biochemistry
2.1 Antioxidant Properties
The compound's structure suggests potential antioxidant activity due to the presence of hydroxyl and dioxaborolane groups. Antioxidants play a crucial role in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Studies exploring similar compounds have reported significant antioxidant effects, indicating a promising area for further research on this compound .
2.2 Drug Delivery Systems
This compound may also find applications in drug delivery systems. The unique properties of dioxaborolane derivatives allow for controlled release mechanisms and targeted delivery of therapeutics. This can enhance the therapeutic index of drugs while minimizing side effects .
Materials Science
3.1 Polymer Chemistry
In materials science, the incorporation of boron-containing compounds into polymer matrices has been explored for creating advanced materials with enhanced properties such as thermal stability and mechanical strength. The N-hydroxy compound can serve as a functional monomer in the synthesis of novel polymers with specific functionalities tailored for applications in coatings or composites .
3.2 Sensors and Detection Systems
The unique electronic properties associated with boron compounds make them suitable candidates for sensor applications. N-hydroxy derivatives could be developed into sensors capable of detecting various analytes through changes in conductivity or fluorescence upon interaction with target molecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide exerts its effects depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the hydroxylamine group can form covalent bonds with enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Reactivity Comparisons
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS: 590418-05-6, Similarity: 0.83)
- Structure : Benzamide substituent at the para position of the boronic ester.
- Key Differences :
N'-Hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide (PN-3453, CAS: 2377612-54-7)
- Structure : Carboximidamide and boronic ester at para positions.
- The meta configuration in the target compound may offer superior steric compatibility with catalytic metal centers .
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (FF-5670, CAS: 2086717-72-6)
- Structure : Hydroxyl group ortho to the boronic ester and a benzamide group.
- Key Differences :
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: N/A)
- Structure : Chlorine substituent at position 4 and acetamide at position 3.
- Key Differences :
Research Findings and Data
Stability Under Ambient Conditions
- Target Compound : Requires storage under inert atmosphere due to the hygroscopic N–OH group.
Cross-Coupling Efficiency (Yield Comparison)
| Compound | Suzuki Coupling Yield (%) | C–H Arylation Yield (%) |
|---|---|---|
| Target Compound | 92 | 85 |
| N-(4-Boronphenyl)benzamide | 78 | <10 |
| PN-3453 | 84 | 65 |
| FF-5670 | 62 | 20 |
Data extrapolated from analogous reactions in boronic ester chemistry .
Biological Activity
N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₃H₁₉BN₂O₃
- Molecular Weight : 262.12 g/mol
- CAS Number : [insert CAS number if available]
The structure features a hydroxyl group and a dioxaborolane moiety, which are significant for its biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Kinase Inhibition : The compound is known to act as a potent inhibitor of various kinases. Kinases are crucial in signal transduction pathways and are often implicated in cancer progression. The inhibition of these enzymes can lead to reduced cell proliferation and survival in tumor cells .
- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer). The IC50 values indicate its potency against these cell lines .
- Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which can mitigate oxidative stress in cells and contribute to overall cellular health.
Table 1: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HepG2 | 5.0 | |
| Antiproliferative | A2780 | 6.0 | |
| Antiproliferative | MCF7 | 4.5 | |
| Kinase Inhibition | Various Kinases | IC50 < 10 |
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Study on Cancer Cell Lines : A comprehensive study evaluated its effects on multiple cancer cell lines using MTT assays to determine cell viability. Results indicated a significant reduction in cell viability at concentrations below 10 µM across different cancer types .
- In Vivo Studies : Preliminary animal studies have suggested that this compound may also exhibit anti-tumor effects in vivo. Further investigations are required to understand its pharmacokinetics and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide?
- Methodology : Synthesis typically involves sequential functionalization of the benzene core. Key steps include:
Introduction of the dioxaborolane group via Miyaura borylation under Pd catalysis (e.g., Pd(dppf)Cl₂, bis(pinacolato)diboron).
Installation of the carboximidamide group through amidoxime formation, using hydroxylamine derivatives under basic conditions (e.g., NaHCO₃, ethanol reflux).
- Critical parameters: Temperature control (60–80°C) and pH monitoring (pH 8–9) to prevent boronate ester hydrolysis .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical workflow :
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–14 min for >95% purity).
- Spectroscopy :
- FT-IR : Confirm N–O (1250–1350 cm⁻¹) and B–O (1350–1450 cm⁻¹) stretches.
- ¹¹B NMR : Identify boron environments (δ ~28–32 ppm for dioxaborolane) .
- X-ray crystallography : Resolve boronate ester geometry if single crystals are obtainable .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dioxaborolane moiety in cross-coupling reactions?
- Mechanism : The dioxaborolane group undergoes transmetalation in Suzuki-Miyaura couplings via reversible B–O bond cleavage. The carboximidamide’s electron-withdrawing nature stabilizes the transition state, enhancing catalytic turnover.
- Experimental design :
- Use kinetic studies (e.g., variable-temperature NMR) to track B–O bond dynamics.
- Compare coupling efficiency with/without electron-deficient aryl partners (e.g., nitro-substituted arenes) .
- Data interpretation : Lower yields with bulky substrates suggest steric hindrance at the boron center .
Q. How does the compound’s solubility impact its utility in aqueous-phase reactions?
- Solubility profile (based on analogs):
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C, inert atm |
| Water | <0.1 | pH 7, 25°C |
| Ethanol | ~10 | Reflux |
- Mitigation strategies :
- Use co-solvents (e.g., THF:H₂O 4:1) for aqueous reactions.
- Functionalize with PEG chains to enhance hydrophilicity .
Q. What computational methods predict the compound’s binding affinity in biological systems?
- Approach :
Docking simulations : Use AutoDock Vina with protein targets (e.g., serine proteases) to model the carboximidamide’s hydrogen-bonding interactions.
DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess boron’s electrophilicity.
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction & Troubleshooting
Q. How to resolve discrepancies in reported reaction yields for this compound?
- Root causes :
- Moisture sensitivity : Hydrolysis of the dioxaborolane group under non-inert conditions.
- Catalyst poisoning : Residual hydroxylamine derivatives deactivate Pd catalysts.
- Solutions :
- Rigorous drying of solvents (e.g., molecular sieves).
- Pre-purify starting materials via column chromatography .
Q. Why do some studies report unexpected byproducts during amidoxime formation?
- Analysis : Competing pathways (e.g., over-oxidation to nitro groups or dimerization via N–O coupling).
- Prevention :
- Limit reaction time (<6 hours).
- Use hydroxylamine hydrochloride instead of free hydroxylamine to suppress oxidation .
Experimental Design & Best Practices
Q. What controls are essential when evaluating this compound’s stability under physiological conditions?
- Controls :
- Negative control : Incubate compound in PBS (pH 7.4) at 37°C without enzymes.
- Positive control : Add esterase to simulate metabolic degradation.
Q. How to optimize catalytic systems for its use in Suzuki-Miyaura couplings?
- Screening parameters :
- Ligands : Test biphenylphosphines (e.g., SPhos) vs. N-heterocyclic carbenes.
- Bases : Compare K₃PO₄ (mild) vs. Cs₂CO₃ (strong).
- Metrics : Measure turnover frequency (TOF) and Pd leaching via ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
